molecular formula C21H26ClNO B14720216 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride CAS No. 20814-68-0

1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride

Katalognummer: B14720216
CAS-Nummer: 20814-68-0
Molekulargewicht: 343.9 g/mol
InChI-Schlüssel: WTNYDQSMYPJDNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride is a chemical compound that belongs to the class of piperidinol derivatives. This compound is characterized by the presence of an allyl group, a diphenylmethyl group, and a piperidinol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride typically involves the following steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using a reducing agent such as sodium borohydride.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and an acid catalyst.

    Allylation: The allyl group is introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide and a base such as potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidinol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Allyl-2-(diphenylmethyl)-3-piperidinol
  • 1-Allyl-2-(diphenylmethyl)-3-piperidone
  • 1-Allyl-2-(diphenylmethyl)-3-piperidine

Uniqueness: 1-Allyl-2-(diphenylmethyl)-3-piperidinol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

20814-68-0

Molekularformel

C21H26ClNO

Molekulargewicht

343.9 g/mol

IUPAC-Name

2-benzhydryl-1-prop-2-enylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C21H25NO.ClH/c1-2-15-22-16-9-14-19(23)21(22)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h2-8,10-13,19-21,23H,1,9,14-16H2;1H

InChI-Schlüssel

WTNYDQSMYPJDNW-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1CCCC(C1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.